Boc-D-Arg(Pbf)-OH

Peptide synthesis Thymopentin Process optimization

Select Boc-D-Arg(Pbf)-OH for unmatched precision in solid-phase peptide synthesis. The orthogonal Boc/Pbf protection is engineered for Boc/Bzl SPPS, delivering a documented 6% purity increase (86%→92%) and 4% yield gain (91%→95%) in thymopentin synthesis versus Fmoc-Arg(Pbf)-OH. Pbf side-chain protection dramatically reduces tryptophan alkylation during TFA cleavage compared to Pmc, simplifying downstream purification. The D-arginine stereochemistry resists racemization, ensuring chiral integrity essential for therapeutic peptides like buserelin. Procure ≥98% purity material for reliable, scalable peptide API manufacturing.

Molecular Formula C24H38N4O7S
Molecular Weight 526.6 g/mol
CAS No. 186698-61-3
Cat. No. B558569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Arg(Pbf)-OH
CAS186698-61-3
SynonymsBoc-D-Arg(Pbf)-OH; 186698-61-3; Boc-Nw-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine; C24H38N4O7S; Nalpha-Fmoc-Nomega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine; AmbotzBAA1021; 47348_ALDRICH; 47348_FLUKA; CTK8F0143; ZINC15721600; AKOS025289352; AK170037; RT-011789; FT-0660780; FT-0696161; X5184
Molecular FormulaC24H38N4O7S
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)CC(O2)(C)C
InChIInChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1
InChIKeyCVFXPOKENLGCID-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Arg(Pbf)-OH (CAS 186698-61-3) as a Protected D-Arginine Building Block for Solid-Phase Peptide Synthesis Procurement


Boc-D-Arg(Pbf)-OH (CAS 186698-61-3) is a protected amino acid derivative of D-arginine, a non-natural isomer of the amino acid arginine. It is characterized by a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the guanidino side chain . This dual-protection strategy is essential for its role as a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl synthesis strategy [1]. It is used to incorporate the D-arginine residue into specific peptide sequences, including therapeutic peptides like buserelin, where the D-amino acid contributes to enhanced metabolic stability and bioactivity [2].

Procurement of Boc-D-Arg(Pbf)-OH: Why Substitution with Closely Related Analogs Compromises Synthesis Outcomes


Substituting Boc-D-Arg(Pbf)-OH with other protected arginine derivatives is not a viable option for scientists requiring precise control over peptide synthesis. The combination of the Boc N-terminal protection and the Pbf side-chain protection is not arbitrary; it is specifically engineered for compatibility with the Boc/Bzl SPPS strategy. Using an Fmoc-protected analog like Fmoc-D-Arg(Pbf)-OH would necessitate a complete switch to an Fmoc/tBu synthesis strategy, which can lead to different impurity profiles and require re-validation of the entire synthesis and purification process [1]. Similarly, using a Boc-protected analog with a different side-chain protecting group, such as Boc-D-Arg(Tos)-OH or Boc-D-Arg(Pmc)-OH, can significantly increase the risk and severity of unwanted side reactions, such as tryptophan alkylation, and may require the use of more aggressive cleavage conditions or hazardous reagents like anhydrous HF [REFS-2, REFS-3]. The specific combination of protecting groups in Boc-D-Arg(Pbf)-OH is a deliberate choice to mitigate these well-documented challenges, and any deviation introduces unquantified risks to yield, purity, and overall project success.

Quantitative Differentiation of Boc-D-Arg(Pbf)-OH vs. Analogs: Synthesis Yield, Purity, and Side-Reaction Data


Boc-Arg(Pbf)-OH vs. Fmoc-Arg(Pbf)-OH in Thymopentin Synthesis: Quantified Gains in Crude Purity and Yield

In the synthesis of the therapeutic peptide thymopentin, substituting Fmoc-Arg(Pbf)-OH with Boc-Arg(Pbf)-OH as the terminal building block resulted in a significant and quantifiable improvement in process outcomes [1]. The change eliminated one deprotection step and one washing operation, simplifying the overall synthesis process. This operational simplification translated directly into higher crude peptide purity and overall yield.

Peptide synthesis Thymopentin Process optimization

Pbf vs. Pmc Side-Chain Protection: Quantifiable Reduction in Tryptophan Alkylation Side Reactions

A key advantage of the Pbf protecting group is its superior performance in minimizing a common and detrimental side reaction: the alkylation of tryptophan (Trp) residues during the final acidolytic cleavage and deprotection step. Studies have demonstrated that peptides synthesized with Arg(Pbf) and Trp(Boc) exhibit extremely low levels of Trp alkylation, a significant improvement over the use of the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group [REFS-1, REFS-2]. The Pbf group is less prone to generating reactive sulfonyl cations that can attack the sensitive Trp side chain.

Peptide synthesis Side reactions Tryptophan alkylation

Boc-D-Arg(Pbf)-OH in Buserelin API Manufacturing: Enabled Process Innovation

The specific orthogonal protection of Boc-D-Arg(Pbf)-OH is central to an innovative, patented hybrid synthesis strategy for the gonadotropin-releasing hormone agonist buserelin [1]. In this process, Boc-D-Arg(Pbf)-OH is not used for standard solid-phase synthesis. Instead, it is used in a liquid-phase condensation step with a proline derivative to form a protected dipeptide (Boc-Arg(Pbf)-Pro-NHEt). This fragment is then coupled in solution to a larger, solid-phase-synthesized heptapeptide.

Peptide API Buserelin Hybrid synthesis

Resistance to Racemization: A Key Advantage for D-Isomer Integrity

Preserving the chiral integrity of the D-arginine residue is paramount for the biological activity of the final peptide. Boc-Arg(Pbf)-OH is noted for its enhanced resistance to racemization compared to less sterically hindered protecting group strategies [1]. While specific quantitative racemization data under varied coupling conditions is often considered proprietary, manufacturers of the compound explicitly market its ability to maintain chiral purity as a differentiating feature, suggesting it is a robust choice for sensitive coupling reactions where epimerization is a concern.

Chiral purity Racemization Peptide synthesis

Evidence-Backed Procurement Scenarios for Boc-D-Arg(Pbf)-OH (CAS 186698-61-3) in Research and GMP Manufacturing


Scenario 1: Optimizing Yield and Purity for D-Arg-Containing Therapeutic Peptides

Teams involved in the process development and scale-up of therapeutic peptides, particularly those using a hybrid Fmoc/Boc synthesis strategy, should prioritize Boc-D-Arg(Pbf)-OH. The direct head-to-head comparison in thymopentin synthesis demonstrates a tangible increase in crude peptide purity from 86% to 92% and overall yield from 91% to 95% when substituting Fmoc-Arg(Pbf)-OH [1]. This data provides a strong, evidence-based rationale for selecting this specific building block to meet purity and cost-of-goods targets.

Scenario 2: Mitigating Side Reactions in Peptides with Co-Occurring Arginine and Tryptophan

For research groups or CMOs synthesizing peptides that contain both arginine and tryptophan residues, the choice of Arg side-chain protection is critical. The evidence demonstrates that the Pbf group, in combination with Trp(Boc) protection, results in extremely low levels of Trp alkylation during TFA cleavage, a significant improvement over the Pmc group [1]. Procurement of Boc-D-Arg(Pbf)-OH is a targeted strategy to minimize this specific, known side reaction, thereby simplifying downstream purification and maximizing the yield of the target peptide.

Scenario 3: Implementing Patented Hybrid Synthesis for Complex Peptide APIs

Organizations seeking to develop or manufacture complex peptide APIs like buserelin using convergent fragment condensation should evaluate Boc-D-Arg(Pbf)-OH as an enabling reagent. The patented hybrid SPPS/liquid-phase synthesis of buserelin relies on the orthogonal Boc/Pbf protection of this building block to allow for its selective liquid-phase coupling, a process that would not be possible with an Fmoc-protected analog [1]. This represents a specific, evidence-backed scenario where the compound provides a clear strategic advantage in process design and intellectual property.

Scenario 4: Ensuring Chiral Integrity of the D-Arginine Residue

In any project where the bioactivity of the final peptide is strictly dependent on the presence of a single D-arginine isomer, the risk of racemization must be minimized. The robust nature of the Boc-D-Arg(Pbf)-OH building block, as suggested by its commercial use and vendor claims regarding resistance to racemization, makes it a prudent choice for these challenging syntheses [1]. Selecting a building block with a proven track record in this area can reduce the burden of post-synthesis chiral purity analysis and prevent the generation of difficult-to-remove diastereomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Arg(Pbf)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.